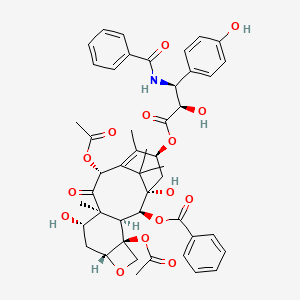
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form complexes with metal ions, making it useful in various chemical and industrial applications. It is often used in analytical chemistry for the determination of metal ions due to its strong chelating properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid typically involves the sulfonation of 4,7-Diphenyl-1,10-phenanthroline. One common method includes the reaction of 4,7-Diphenyl-1,10-phenanthroline with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the 5-position. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous reactors to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted phenanthrolines, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: Utilized in the manufacturing of dyes, pigments, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can alter the chemical and physical properties of the metal ions. This chelation process is crucial in various applications, including catalysis, metal ion detection, and therapeutic uses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Diphenyl-1,10-phenanthroline: Lacks the sulfonic acid group, making it less soluble in water but still useful as a ligand.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Contains additional methyl groups, which can affect its binding properties and solubility.
Bathocuproinedisulfonic acid disodium salt: Similar structure with additional sulfonic acid groups, enhancing its solubility and metal-binding capacity.
Uniqueness
4,7-Diphenyl-1,10-phenanthroline-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in aqueous environments and in applications requiring high solubility and strong metal-binding properties.
Propriétés
Formule moléculaire |
C24H16N2O3S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
4,7-diphenyl-1,10-phenanthroline-5-sulfonic acid |
InChI |
InChI=1S/C24H16N2O3S/c27-30(28,29)21-15-20-18(16-7-3-1-4-8-16)11-13-25-23(20)24-22(21)19(12-14-26-24)17-9-5-2-6-10-17/h1-15H,(H,27,28,29) |
Clé InChI |
HNBWLQGEVHHGIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=C(C4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


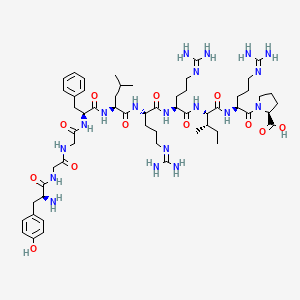

![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)


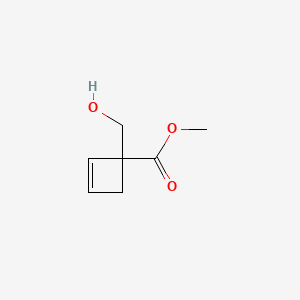
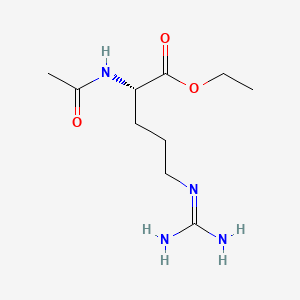
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
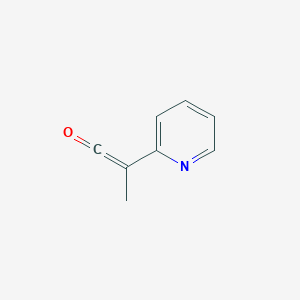
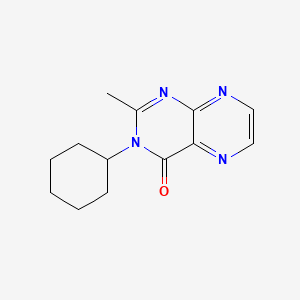
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
